2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide
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Description
2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has explored derivatives similar to 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide, focusing on their synthesis and potential antimicrobial and antifungal applications. For instance, the study by Patel and Patel (2010) investigated the antimicrobial and antifungal activities of fluoroquinolone-based 4-thiazolidinones, showcasing the potential of thiazole derivatives in treating infections (Patel & Patel, 2010).
Cancer Research
Another area of application is in cancer research, where thiazole derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression. The study by Zhou et al. (2020) detailed the synthesis of a thiazole derivative that showed significant in vitro antitumor activities against HT-29 cells, pointing to its potential as a multi-kinase inhibitor for colorectal cancer treatment (Zhou et al., 2020).
Enzyme Inhibition
Thiazole derivatives have also been investigated for their enzyme inhibition properties, which could have therapeutic implications. For example, Al-Warhi et al. (2022) developed benzothiazole-based analogues as novel inhibitors for carbonic anhydrase isoforms associated with cancer, showcasing the versatility of thiazole derivatives in medicinal chemistry (Al-Warhi et al., 2022).
Radiotracer Development
The development of radiotracers for positron emission tomography (PET) imaging is another significant application. A study by Shimoda et al. (2015) highlighted the synthesis of a thiazole derivative for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain, demonstrating the compound's potential in neuroimaging studies (Shimoda et al., 2015).
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-7-6-16-12(20)11-8-23-14(18-11)19-13(21)17-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEVHTDAZISHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.